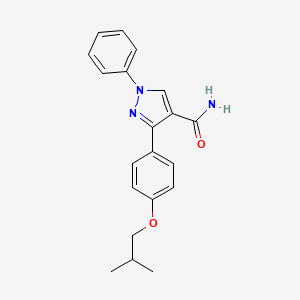![molecular formula C16H14N2O4 B5817933 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate, also known as AC-262,536, is a synthetic androgen receptor agonist. It is a non-steroidal compound that has been developed for research purposes and has shown potential as a treatment for various conditions related to androgen deficiency.
Mecanismo De Acción
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate acts as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor. This activation leads to increased protein synthesis and muscle growth, as well as increased bone density. Additionally, 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to have anti-cancer effects, likely due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In studies on animals, 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to increase muscle mass and bone density, as well as improve physical performance. It has also been shown to have anti-cancer effects, particularly in prostate cancer. However, more research is needed to determine the full extent of its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its specificity for the androgen receptor, which allows for more targeted research. Additionally, its non-steroidal nature makes it less likely to have unwanted side effects. However, one limitation is that more research is needed to fully understand its effects on the body, particularly in humans.
Direcciones Futuras
There are several potential future directions for research on 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate. One area of interest is its potential as a treatment for various conditions related to androgen deficiency, such as osteoporosis and muscle wasting. Additionally, further research is needed to determine its potential as a performance-enhancing drug in athletes. Finally, more research is needed to fully understand its anti-cancer effects and its potential as a treatment for various types of cancer.
Métodos De Síntesis
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-bromo-2-nitrophenol with sodium hydride, followed by the reaction of the resulting compound with p-aminobenzoic acid. The final step involves the reaction of the resulting compound with acetic anhydride to yield 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate.
Aplicaciones Científicas De Investigación
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential as a treatment for various conditions related to androgen deficiency, such as osteoporosis and muscle wasting. It has also been studied for its potential as a performance-enhancing drug in athletes. Additionally, 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been studied for its potential as a treatment for various types of cancer, including prostate cancer.
Propiedades
IUPAC Name |
[4-[(2-carbamoylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-12-8-6-11(7-9-12)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDXHQPGHPYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)


![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)


![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)
![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)

![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)